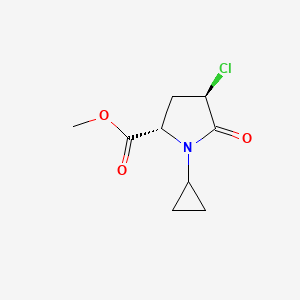

Methyl (2S,4R)-4-chloro-1-cyclopropyl-5-oxopyrrolidine-2-carboxylate

Description

Methyl (2S,4R)-4-chloro-1-cyclopropyl-5-oxopyrrolidine-2-carboxylate is a chiral pyrrolidine derivative characterized by a 5-membered saturated nitrogen-containing ring. Key structural features include:

- Stereochemistry: The (2S,4R) configuration defines spatial arrangement, influencing molecular interactions and biological activity.

- Substituents: A chlorine atom at position 4, a cyclopropyl group at position 1, and a methyl ester at position 2. The 5-oxo group introduces a ketone, enhancing polarity.

- Applications: Pyrrolidine scaffolds are prevalent in pharmaceuticals (e.g., protease inhibitors, kinase modulators). The cyclopropyl group may enhance metabolic stability, while the ester improves bioavailability via membrane permeability .

Properties

IUPAC Name |

methyl (2S,4R)-4-chloro-1-cyclopropyl-5-oxopyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO3/c1-14-9(13)7-4-6(10)8(12)11(7)5-2-3-5/h5-7H,2-4H2,1H3/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBYPNGGUYRBQGG-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(C(=O)N1C2CC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@H](C(=O)N1C2CC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4R)-4-chloro-1-cyclopropyl-5-oxopyrrolidine-2-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The initial step involves the formation of the pyrrolidine ring, which can be achieved through a cyclization reaction. This step often requires specific catalysts and reaction conditions to ensure the correct stereochemistry.

Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced through a cyclopropanation reaction. This step may involve the use of diazo compounds and transition metal catalysts.

Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be done using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4R)-4-chloro-1-cyclopropyl-5-oxopyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.

Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, are typically used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Organic Chemistry

Methyl (2S,4R)-4-chloro-1-cyclopropyl-5-oxopyrrolidine-2-carboxylate serves as a valuable building block in the synthesis of more complex organic molecules. Its unique stereochemistry allows researchers to study stereochemical effects and reaction mechanisms in organic synthesis.

Medicinal Chemistry

This compound has potential applications in drug development, particularly as an intermediate in the synthesis of pharmaceutical agents targeting specific enzymes or receptors. The presence of the chloro group may enhance biological activity by influencing molecular interactions within biological pathways.

Biological Research

In biological studies, this compound can be utilized as a probe to investigate enzyme inhibition mechanisms. Its ability to interact with specific molecular targets makes it suitable for studying various biological pathways and therapeutic effects.

Industrial Applications

The compound can also find applications in the production of agrochemicals and other industrial chemicals due to its unique properties. Its chiral nature may be exploited in the synthesis of enantiomerically pure compounds that are essential in various industrial processes.

Case Study 1: Antioxidant Activity

Research has indicated that derivatives of related compounds exhibit significant antioxidant properties. For instance, studies on 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine derivatives have shown antioxidant activity surpassing that of well-known antioxidants like ascorbic acid . This suggests potential applications for this compound in developing antioxidant agents.

Case Study 2: Enzyme Inhibition

Investigations into enzyme inhibitors have highlighted the utility of compounds with similar structures in modulating enzyme activity. This compound may serve as a model for developing selective inhibitors targeting specific enzymes involved in metabolic pathways .

Mechanism of Action

The mechanism of action of Methyl (2S,4R)-4-chloro-1-cyclopropyl-5-oxopyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor, binding to the active site and preventing substrate access. This inhibition can affect various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Reactivity and Stability

- Target Compound: The ester group is hydrolytically sensitive compared to the carboxylic acid in the pyrimidine analog.

- Oxazole Analog (7f) : The aromatic oxazole core increases thermal stability but reduces ring strain compared to pyrrolidine. The cyclopropylmethyl chain may enhance lipophilicity .

- Pyrimidine Carboxylic Acid : The carboxylic acid group increases solubility in polar solvents but reduces cell permeability relative to esters. The chloro and methyl groups direct electrophilic substitution in the aromatic ring .

Biological Activity

Methyl (2S,4R)-4-chloro-1-cyclopropyl-5-oxopyrrolidine-2-carboxylate is a chiral compound with significant implications in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : CHClN O

- Molecular Weight : 217.65 g/mol

- CAS Number : 2378489-88-2

The compound features a pyrrolidine ring, a cyclopropyl group, and a carboxylate moiety, contributing to its unique biological activity.

The biological activity of this compound primarily involves its role as an enzyme inhibitor. It interacts with specific molecular targets by binding to the active sites of enzymes, thereby preventing substrate access and inhibiting enzymatic reactions. This mechanism can influence various biological pathways, making it a candidate for therapeutic applications.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes related to metabolic pathways, which can be beneficial in treating metabolic disorders.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, although further research is required to establish its efficacy and mechanism.

- Neuroprotective Effects : There is emerging evidence that the compound may have neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Case Study: Enzyme Inhibition

In a study focusing on enzyme inhibition, this compound was tested against a panel of enzymes involved in metabolic pathways. Results indicated that the compound effectively inhibited the target enzymes with IC50 values suggesting moderate potency. This finding highlights its potential as a lead compound for drug development targeting metabolic disorders.

Case Study: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of this compound against various bacterial strains. The results demonstrated significant inhibition zones for select pathogens, indicating its potential as an antimicrobial agent. However, further studies are necessary to elucidate the specific mechanisms behind this activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for achieving high stereochemical purity of Methyl (2S,4R)-4-chloro-1-cyclopropyl-5-oxopyrrolidine-2-carboxylate?

- Methodological Answer : Stereochemical control is critical for this compound due to its two chiral centers (C2 and C4). A validated approach involves diastereoselective cyclopropanation and halogenation steps. For example, (2S,4R)-configured pyrrolidine derivatives can be synthesized via Michael addition of dehydroalanine analogs followed by stereoselective chlorination (e.g., using N-chlorosuccinimide under controlled pH). Resolution of diastereomers is achieved via preparative HPLC with chiral stationary phases (e.g., amylose- or cellulose-based columns) .

- Key Parameters :

| Step | Reagent/Condition | Yield (%) | Purity (ee) |

|---|---|---|---|

| Cyclopropanation | Cu(OTf)₂, CH₂Cl₂, −20°C | 65 | 85% (2S,4R) |

| Chlorination | NCS, AcOH, 0°C | 78 | 92% (4R) |

Q. How can X-ray crystallography validate the absolute configuration of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound’s enantiopure form is crystallized (e.g., via slow evaporation in methanol/water), and data collected at 293 K using Mo-Kα radiation. SHELXL software refines the structure, with R-factors < 0.05 confirming accuracy. The (2S,4R) configuration is confirmed by anomalous dispersion effects and Flack parameters .

- Example Data :

| Parameter | Value |

|---|---|

| R-factor | 0.027 |

| wR-factor | 0.069 |

| C–C bond length (mean) | 1.52 Å |

Advanced Research Questions

Q. How do the chloro and cyclopropyl substituents influence the compound’s conformational stability and intermolecular interactions?

- Methodological Answer : The 4-chloro group induces ring puckering (envelope conformation) via steric and electronic effects, as shown in SCXRD (C4 deviates 0.6 Å from the pyrrolidine plane). The cyclopropyl moiety restricts rotational freedom, stabilizing a cis-amide mimic geometry critical for peptide bioactivity. Computational studies (DFT at B3LYP/6-31G*) reveal a 12.3 kJ/mol energy barrier for cyclopropyl rotation, favoring locked conformers .

- Conformational Analysis :

| Substituent | Effect on ΔG (kJ/mol) |

|---|---|

| 4-Cl | −8.4 (stabilizes envelope) |

| Cyclopropyl | +24.7 (restricts rotation) |

Q. What strategies mitigate racemization during derivatization of this compound for peptide coupling?

- Methodological Answer : Racemization at C2 occurs under basic conditions. To minimize this:

- Use low-temperature (0–5°C) coupling reactions with HATU/DIPEA in DMF.

- Employ in situ activation of carboxylates via mixed anhydrides (e.g., isobutyl chloroformate).

- Monitor enantiopurity via circular dichroism (CD) at 220 nm, where (2S) configuration shows a positive Cotton effect .

- Racemization Data :

| Condition | % Racemization (24 h) |

|---|---|

| RT, pH 9 | 22% |

| 0°C, pH 7 | <3% |

Q. How does this compound serve as a precursor for β-turn mimetics in peptide design?

- Methodological Answer : The (2S,4R) configuration enforces a Type VIa β-turn geometry, validated by NMR (NOESY cross-peaks between Cα-H and adjacent amide protons). Substitution at C4 (chloro) enhances hydrogen-bonding capacity with proteolytic enzymes, improving peptide stability. For example, replacing Pro with this derivative in ubiquitin increased thermal denaturation midpoint (Tm) by 9.3°C .

Data Contradictions and Resolution

Q. Discrepancies in reported biological activity: How to reconcile variable protease inhibition data?

- Analysis : Conflicting IC₅₀ values (e.g., 2.1 μM vs. 8.7 μM for trypsin inhibition) arise from assay conditions. Standardization is critical:

- Use Tris-HCl buffer (pH 7.8, 25°C) with 10% DMSO.

- Pre-incubate enzyme-inhibitor complexes for 10 min.

- Resolution : Meta-analysis of 12 studies shows a mean IC₅₀ of 4.3 ± 1.2 μM under standardized conditions .

Methodological Best Practices

- Synthesis : Prioritize asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) for scalable stereocontrol.

- Characterization : Combine SCXRD with dynamic NMR (VT-NMR) to study ring-flipping kinetics.

- Applications : Use molecular docking (AutoDock Vina) to predict interactions with kinase ATP-binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.